4-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one
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Description
4-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as TCS PIM-1 1, is a small molecule inhibitor of the PIM-1 kinase. The PIM-1 kinase is a serine/threonine kinase that is involved in the regulation of cell survival and proliferation, making it an important target for cancer research. TCS PIM-1 1 has been shown to have potential as a therapeutic agent in the treatment of cancer, and has been the subject of a number of scientific studies.
Scientific Research Applications
Disposition and Metabolism
A study by Renzulli et al. (2011) on SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, detailed its disposition and metabolism in humans. This study provides insights into how complex organic compounds are metabolized and excreted in humans, which could be relevant for understanding similar compounds like the one . The elimination of drug-related material was almost complete over a 9-day period, mainly via feces, with detailed metabolite profiling done through high-performance liquid chromatography-mass spectrometry (HPLC-MS) and NMR spectroscopy (Renzulli et al., 2011).
Neurotoxic Thioether Adducts Identification
Perfetti et al. (2009) identified neurotoxic thioether adducts of 3,4-Methylenedioxymethamphetamine (MDMA) in human urine after ecstasy ingestion. The study demonstrates the bioactivation of MDMA to neurotoxic metabolites, a pathway potentially relevant for understanding the metabolic fate and toxicological implications of similar synthetic compounds (Perfetti et al., 2009).
Environmental Exposure and Biotransformation
Du et al. (2019) discussed the prevalence, biotransformation, and maternal transfer of synthetic phenolic antioxidants (SPAs) in pregnant women from South China. This research is significant for understanding how complex compounds interact with biological systems and their potential for crossing placental barriers. Such studies are crucial for assessing the safety and environmental impact of synthetic compounds (Du et al., 2019).
properties
IUPAC Name |
4-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c22-16-12-21(15-5-2-1-4-14(15)19-16)18(23)13-7-9-20(10-8-13)27(24,25)17-6-3-11-26-17/h1-6,11,13H,7-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHADVUJOIDAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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